

Spectroscopic Characterization of 3-(Trifluoromethyl)piperidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)piperidine
hydrochloride

Cat. No.: B1404126

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-(Trifluoromethyl)piperidine hydrochloride**, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group and the piperidine scaffold imparts unique physicochemical properties that are of significant interest to researchers. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in synthetic workflows.

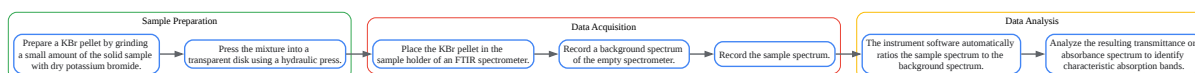
This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned analytical scientist. While a complete, verified dataset for the hydrochloride salt is not publicly available, this guide will leverage data from the free base, 3-(Trifluoromethyl)piperidine, and established principles of spectroscopy to provide a robust and scientifically sound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **3-(Trifluoromethyl)piperidine hydrochloride**, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a complete picture of the molecule's connectivity and conformational dynamics.

Methodological Approach for NMR Data Acquisition

A standardized approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps for the analysis of **3-(Trifluoromethyl)piperidine hydrochloride**.



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Caption: Workflow for FT-IR data acquisition.

Predicted IR Absorption Bands

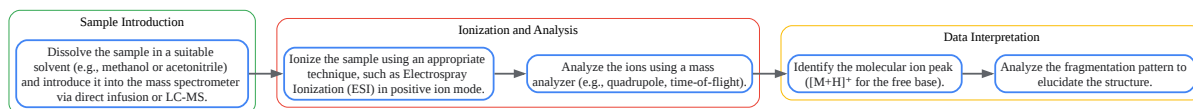
Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~2700-3000	Strong, Broad	N ⁺ -H stretch	The stretching vibrations of the ammonium C-H and N-H bonds appear as a broad and complex series of bands.
~2850-2960	Medium	C-H stretch	Aliphatic C-H stretching of the piperidine ring.
~1580-1650	Medium	N ⁺ -H bend	The bending vibration of the secondary ammonium group.
~1100-1300	Strong	C-F stretch	The C-F stretching vibrations of the trifluoromethyl group are typically very strong.

Expert Insight: The broadness of the N⁺-H stretching band is a hallmark of hydrogen bonding in the solid state. The presence of strong absorptions in the 1100-1300 cm⁻¹ region is a clear indication of the trifluoromethyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Mass Spectrometry Acquisition Protocol



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Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrometry Data (ESI+)

The molecular formula of 3-(Trifluoromethyl)piperidine is $C_6H_{10}F_3N$, with a molecular weight of 153.15 g/mol. In the mass spectrometer, the hydrochloride salt will dissociate, and the free base will be protonated.

m/z	Interpretation
154.0862	$[M+H]^+$ (protonated molecular ion of the free base)
134.0756	$[M+H - HF]^+$
84.0808	$[M+H - CF_3]^+$

Mechanistic Insights into Fragmentation: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom. The loss of the trifluoromethyl group is also a likely fragmentation pathway. Tandem mass spectrometry (MS/MS) experiments would be necessary to fully elucidate the fragmentation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for **3-(Trifluoromethyl)piperidine hydrochloride**. By combining foundational spectroscopic principles with data from analogous compounds, we have constructed a detailed

and predictive characterization of its NMR, IR, and MS spectra. The methodologies and interpretations presented herein offer a robust framework for researchers and scientists working with this important fluorinated building block, ensuring its accurate identification and use in drug discovery and development.

References

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